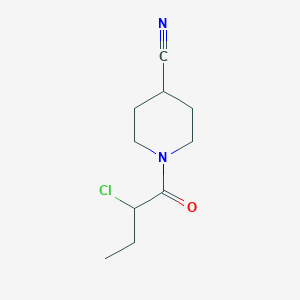

1-(2-Chlorobutanoyl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-(2-chlorobutanoyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c1-2-9(11)10(14)13-5-3-8(7-12)4-6-13/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWSSKRKTDCNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(CC1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorobutanoyl)piperidine-4-carbonitrile (CAS No. 2091618-95-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring, which is known for its versatility in drug design, and a carbonitrile group that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 215.69 g/mol. The structure can be represented as follows:

This compound's unique structural features may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The piperidine moiety is known to enhance binding affinity to neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Antidepressant Activity : Compounds with similar structures have been shown to modulate serotonin and norepinephrine levels, potentially alleviating symptoms of depression.

- Antinociceptive Effects : Some derivatives demonstrate pain-relieving properties, possibly through opioid receptor modulation.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, though specific mechanisms remain under investigation.

Case Studies and Research Findings

- Binding Affinity Studies : A study evaluating the binding affinity of piperidine derivatives at D2/D3 receptors showed that modifications in the piperidine structure significantly enhanced receptor interaction, suggesting that this compound may possess similar affinities .

- Anticancer Activity : A related compound demonstrated significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.69 μM to 11 μM), indicating that modifications on the piperidine scaffold could yield potent anticancer agents .

- Neuropharmacological Studies : Research has shown that piperidine derivatives can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

1-(2-Chlorobutanoyl)piperidine-4-carbonitrile has the molecular formula and is characterized by a piperidine ring substituted with a chlorobutanoyl group and a carbonitrile moiety. Its structural features contribute to its reactivity and interactions with biological systems, making it a candidate for further research in drug development.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cell survival and death .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibitors like this compound can be instrumental in developing drugs that require precise metabolic profiles, thereby enhancing therapeutic efficacy while minimizing adverse effects .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitutions allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals with tailored properties .

Development of Novel Therapeutics

The compound has been utilized in the synthesis of novel derivatives aimed at enhancing pharmacological profiles. By modifying the piperidine structure or the substituents on the carbon chain, researchers can create compounds with improved potency or selectivity for specific biological targets .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antitumor Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential use as an anticancer agent .

- Enzyme Interaction Studies : Research indicated that this compound could effectively inhibit specific cytochrome P450 enzymes, which is crucial for understanding drug-drug interactions and optimizing therapeutic regimens .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | Effective against HepG2 and MDA-MB-231 cells |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | Potential for reducing drug metabolism variability |

| Synthetic Intermediate | Used in synthesizing other bioactive compounds | Facilitates development of novel therapeutics |

Comparison with Similar Compounds

Core Structure and Functional Groups :

- The piperidine-4-carbonitrile scaffold is a common feature in bioactive molecules, contributing to rigidity and hydrogen-bonding interactions due to the nitrile group .

- The 2-chlorobutanoyl moiety introduces a reactive chloro-substituted acyl group, which may enhance electrophilic reactivity and influence binding to biological targets .

Comparison with Similar Compounds

The following analysis compares 1-(2-Chlorobutanoyl)piperidine-4-carbonitrile with structurally related piperidine-4-carbonitrile derivatives, emphasizing substituent effects, synthesis complexity, and pharmacological relevance.

Structural Analogs and Substituent Effects

Key Observations :

- Bulkier Substituents : The 1-naphthyl group in reduces synthetic yield (28%) but improves lipophilicity, critical for blood-brain barrier penetration.

- Heterocyclic Moieties : Isothiazolopyridine in confers high kinase inhibitory activity, demonstrating the scaffold's versatility in drug design.

Pharmacological and Physicochemical Properties

- Kinase Inhibition: Compound 12d () exhibits nanomolar potency against GAK, attributed to its isothiazolopyridine core and hydrogen-bonding nitrile group.

- Receptor Binding : Sigma-1 receptor affinity (Ki = 6 nM in ) is observed in analogs with aromatic substituents, suggesting the target compound’s chloroacyl group may similarly modulate receptor interactions.

- Solubility and Bioavailability :

Analytical Characterization

- NMR and MS Data :

- HPLC Purity : Retention times (e.g., tR = 1.11 min in ) are critical for quality control in drug development.

Preparation Methods

Key Synthetic Intermediates and Starting Materials

- 4-Cyanopiperidine or its salts (hydrochloride, trifluoroacetate) are fundamental intermediates for introducing the carbonitrile group at the 4-position of piperidine.

- Isonipecotamide is commonly used as a precursor to 4-cyanopiperidine via dehydration.

- 2-Chlorobutanoyl chloride or related acyl chlorides serve as acylating agents to introduce the 2-chlorobutanoyl moiety onto the piperidine nitrogen.

Preparation of 4-Cyanopiperidine (Critical Intermediate)

The preparation of 4-cyanopiperidine is a crucial step, as it forms the core piperidine-4-carbonitrile structure. Reliable methods include:

Dehydration of Isonipecotamide with Thionyl Chloride :

Isonipecotamide is suspended in an organic solvent such as n-propyl acetate, and thionyl chloride (4 to 15 mol equivalents) is added at controlled temperature (~20 °C). The reaction mixture is stirred for extended periods (e.g., 18 hours), followed by filtration and washing to isolate 4-cyanopiperidine hydrochloride with yields ranging from 32.7% to 73% depending on conditions. The product purity can reach 95% by quantitative NMR analysis.Alternative Dehydration Using Phosphorus Oxychloride :

Another method involves dehydrating isonipecotamide with phosphorus oxychloride, followed by a multi-step sequence including Boc protection, extraction, chromatography, and Boc deprotection. This method is more laborious and involves three steps, with overall yields around 54.7%.

Summary Table: Preparation of 4-Cyanopiperidine

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Thionyl chloride dehydration | Isonipecotamide, SOCl2 | 20 °C, 18 h | 32.7–73 | Simple, high purity, one step |

| POCl3 dehydration + Boc steps | Isonipecotamide, POCl3, Boc2O | Multi-step, various temps | ~54.7 | Multi-step, laborious |

Acylation to Introduce the 2-Chlorobutanoyl Group

The acylation of the piperidine nitrogen with 2-chlorobutanoyl chloride or related acyl chlorides can be conducted as follows:

Formation of Piperidine-4-carbonyl Chloride Intermediate :

Carboxylic acid derivatives of piperidine-4-carbonitrile can be converted to their corresponding acid chlorides by refluxing with thionyl chloride in the presence of catalytic DMF. For example, 1-benzyl-4-phenylpiperidine-4-carboxylic acid was converted to the acid chloride with an 87% yield under these conditions.Acylation Reaction :

The acid chloride is then reacted with the piperidine nitrogen to form the 1-(2-chlorobutanoyl)piperidine-4-carbonitrile. Although direct literature on this exact acylation is sparse, the methodology parallels standard acylation protocols using acid chlorides and amines under inert atmosphere and controlled temperature.

Alternative Synthetic Routes and Functional Group Transformations

Nucleophilic Substitution and Halogenation :

In related piperidine derivatives, halogenation at the acyl side chain or aromatic rings is achieved using brominating agents like N-bromosuccinimide under mild conditions with catalysts such as tetra-n-butylammonium tetraphenylborate. This suggests that chlorination of butanoyl groups could be achieved analogously.Protection and Deprotection Strategies :

The use of Boc (tert-butoxycarbonyl) protecting groups on the piperidine nitrogen during multi-step synthesis is common to prevent side reactions. Boc-protected piperidine-4-carboxylic acid methyl esters are synthesized via reaction with Boc anhydride and subsequently deprotected as needed.

Research Findings and Optimization Notes

- The thionyl chloride dehydration method for 4-cyanopiperidine is favored due to its simplicity, scalability, and relatively high yield (up to 73%) with minimal purification steps.

- Multi-step methods involving Boc protection and deprotection, while useful for complex derivatives, add complexity and reduce overall yield.

- Acylation reactions with acid chlorides are typically performed under reflux with catalytic DMF to activate the acid chloride formation, followed by reaction with the piperidine nitrogen.

- Halogenation steps require careful control of reagent stoichiometry and temperature to avoid over-halogenation or side reactions.

- Purification techniques include filtration, extraction, chromatography, recrystallization, and vacuum distillation depending on the intermediate or final product.

Summary Table of Preparation Steps for this compound

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| 1. 4-Cyanopiperidine formation | Isonipecotamide + SOCl2, 20 °C, 18 h | Up to 73% yield, high purity |

| 2. Acid chloride formation | Piperidine-4-carboxylic acid + SOCl2, reflux, DMF catalyst | ~87% yield (analogous compounds) |

| 3. Acylation | 4-Cyanopiperidine + 2-chlorobutanoyl chloride, inert atmosphere | Standard acylation method, conditions vary |

| 4. Purification | Filtration, extraction, chromatography, recrystallization | Depends on step, essential for purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.